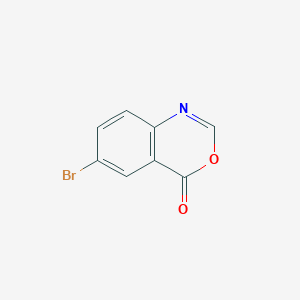

6-Bromo-4H-3,1-benzoxazin-4-one

Vue d'ensemble

Description

6-Bromo-4H-3,1-benzoxazin-4-one is a building block used in the construction of pyrimidinyl substituted benzoxazinones, small molecule rennin inhibitors . It has a molecular formula of C8H4BrNO2 .

Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is described in a research paper . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .Molecular Structure Analysis

The molecular structure of 6-Bromo-4H-3,1-benzoxazin-4-one consists of a benzoxazinone core with a bromine atom attached at the 6th position .Physical And Chemical Properties Analysis

6-Bromo-4H-3,1-benzoxazin-4-one has a predicted boiling point of 352.2±44.0 °C and a predicted density of 1.80±0.1 g/cm3 . It has a pKa value of 0.10±0.20 (Predicted) .Applications De Recherche Scientifique

Organic Synthesis

“6-Bromo-4H-3,1-benzoxazin-4-one” is a valuable building block in organic synthesis . It is used in the construction of pyrimidinyl substituted benzoxazinones . These compounds are important in the synthesis of a wide range of organic molecules, contributing to the development of new synthetic methodologies .

Pharmacology

In the field of pharmacology, “6-Bromo-4H-3,1-benzoxazin-4-one” has been used in the design and synthesis of a series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones . These compounds are orally bioavailable small molecule inhibitors of renin . They exhibit potent renin inhibition and good permeability, solubility, and metabolic stability .

Biochemistry

In biochemistry, “6-Bromo-4H-3,1-benzoxazin-4-one” is used in the construction of pyrimidinyl substituted benzoxazinones . These compounds are small molecule rennin inhibitors . Rennin is an enzyme that plays a key role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .

Medicinal Chemistry

“6-Bromo-4H-3,1-benzoxazin-4-one” is used in medicinal chemistry for the construction of pyrimidinyl substituted benzoxazinones . These compounds are small molecule rennin inhibitors . They have potential therapeutic applications in the treatment of hypertension and other cardiovascular diseases .

Material Science

Although there is limited information available on the use of “6-Bromo-4H-3,1-benzoxazin-4-one” in material science, its properties such as its solid form and melting point between 219.0-228.0°C suggest potential applications in the synthesis of new materials.

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that the compound plays a significant role in the formation of a single conjugated system from the coplanar benzoxazine and aminophenyl fragments .

Mode of Action

In the molecule of 6-Bromo-4H-3,1-benzoxazin-4-one, an important role is played by the N-H… H intramolecular hydrogen bond . This bond is capable of forming a single conjugated system from the coplanar benzoxazine and aminophenyl fragments with the bromine acceptor atom and the NH donor group at its ends . This is favorable for intramolecular charge transfer .

Result of Action

It is known that the compound’s structure is realized in the packing of the molecules in stacks of charge-transfer self-complexes .

Propriétés

IUPAC Name |

6-bromo-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-1-2-7-6(3-5)8(11)12-4-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIZHRFAWBZRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718766 | |

| Record name | 6-Bromo-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

449185-77-7 | |

| Record name | 6-Bromo-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

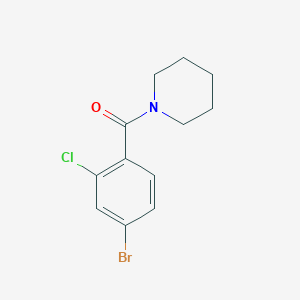

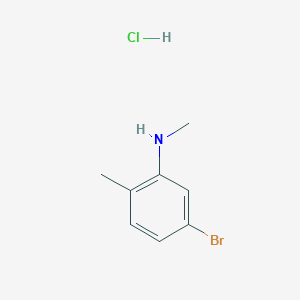

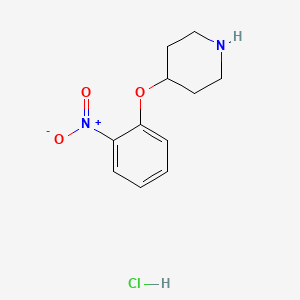

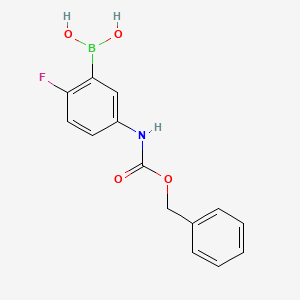

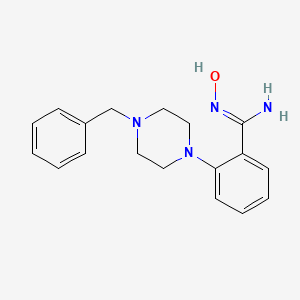

Feasible Synthetic Routes

Q & A

Q1: What makes 6-Bromo-4H-3,1-benzoxazin-4-one a valuable building block in organic synthesis?

A: 6-Bromo-4H-3,1-benzoxazin-4-one exhibits versatile reactivity towards various nucleophiles, making it a valuable starting material for constructing diverse heterocyclic systems. [] For instance, it reacts readily with hydrazine hydrate to yield 3-amino-4(3H)-quinazolinone. [] This intermediate can be further elaborated to access more complex structures like triazino(2,3-c)quinazolines and thiazole derivatives. [] This ability to readily form new carbon-nitrogen bonds highlights its potential in medicinal chemistry and materials science.

Q2: Beyond its reactivity with hydrazine, what other transformations can 6-Bromo-4H-3,1-benzoxazin-4-one undergo?

A: Research indicates that 6-Bromo-4H-3,1-benzoxazin-4-one can undergo a range of transformations. Notably, its reaction with malononitrile in the presence of sodium ethoxide yields a quinoline derivative. [] This transformation showcases the compound's versatility in constructing diverse heterocyclic scaffolds, particularly those relevant to drug discovery efforts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1440824.png)